rac-Hydroxy Perhexiline: Structural Dynamics, CYP2D6 Metabolism, and LC-MS/MS Analytical Frameworks
rac-Hydroxy Perhexiline: Structural Dynamics, CYP2D6 Metabolism, and LC-MS/MS Analytical Frameworks
Executive Summary
Perhexiline is a potent prophylactic antianginal agent that fundamentally alters myocardial energetics. By inhibiting carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, it forces a metabolic shift in the myocardium from oxygen-intensive fatty acid β-oxidation to highly efficient glucose utilization[1][2]. Despite its profound efficacy in treating refractory angina and ischemic heart disease, perhexiline exhibits a remarkably narrow therapeutic index[1][3].
The clinical viability of perhexiline is entirely dependent on its hepatic metabolism, which is saturable and predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme[1][3]. The primary metabolic products are the cis- and trans- isomers of monohydroxyperhexiline, collectively referred to as rac-hydroxy perhexiline[1][4]. Because CYP2D6 is highly polymorphic, patients exhibit massive inter-individual variability in drug clearance. In CYP2D6 "poor metabolizers," the failure to convert perhexiline to rac-hydroxy perhexiline leads to rapid systemic accumulation, causing severe hepatotoxicity and peripheral neuropathy[1][3]. Consequently, understanding the structural chemistry of these metabolites and deploying rigorous LC-MS/MS frameworks for Therapeutic Drug Monitoring (TDM) is a mandatory clinical safeguard.
Structural Chemistry and Metabolic Causality
Perhexiline, chemically designated as 2-(2,2-dicyclohexylethyl)piperidine, features a highly lipophilic aliphatic architecture[1]. Phase I metabolism by hepatic CYP2D6 introduces a hydroxyl group predominantly at the 4-position of one of the cyclohexyl rings[3][4]. Because the parent compound possesses a chiral center at the C2 position of the piperidine ring, this hydroxylation generates multiple diastereomers[2][3].
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cis-Hydroxyperhexiline (cis-4-[1-(cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol): This is the primary and most abundant metabolite in extensive metabolizers[3][4]. The clearance of the cis-isomer exhibits minimal inter-individual variability, making it a stable pharmacokinetic anchor[1].
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trans-Hydroxyperhexiline : While formed in substantial amounts, the trans-isomer acts as a continuous substrate for further CYP2D6 oxidation, leading to its rapid clearance in extensive metabolizers[3]. However, in poor metabolizers where cis-hydroxylation is impaired, the trans-isomer becomes the predominant (albeit minor overall) detectable metabolite[3].
Causality in TDM: Because the clearance of cis-hydroxyperhexiline remains relatively constant across populations, the metabolic ratio of cis-hydroxyperhexiline to unmetabolized perhexiline isolates the variable CYP2D6 activity[1]. A concentration ratio of ≤0.3 serves as a definitive phenotypic biomarker for the poor metabolizer state, dictating immediate dose reduction to avert toxicity[1].
Perhexiline metabolism via CYP2D6 to rac-hydroxy perhexiline isomers.
Quantitative Data Summaries
To establish a reliable TDM protocol, the physicochemical properties and mass spectrometry parameters of perhexiline and its metabolites must be strictly defined.
Table 1: Structural and Pharmacokinetic Profiles
| Compound | Formula | Exact Mass | Primary Metabolic Enzyme | Clinical Significance |
|---|---|---|---|---|
| Perhexiline | C19H35N | 277.28 | CYP2D6 (Minor: CYP3A4) | Active drug; CPT-1/2 inhibitor. |
| cis-Hydroxyperhexiline | C19H35NO | 293.27 | Formed by CYP2D6 | Major metabolite; clearance determinant. |
| trans-Hydroxyperhexiline | C19H35NO | 293.27 | Formed by CYP2D6 | Minor metabolite; accumulates in PMs. |
Table 2: Validated LC-MS/MS MRM Transitions (Positive ESI Mode) [5][6][7]
| Analyte | Precursor Ion [M+H]+ | Product Ion (m/z) | Collision Energy (CE) | Purpose |
|---|---|---|---|---|
| Perhexiline | 278.4 | 95.2 | 45 | Quantitation |
| Perhexiline | 278.4 | 83.1 / 109.0 | 43 / 40 | Confirmation |
| cis-Hydroxyperhexiline | 294.4 | 95.2 / 111.2 | Variable | Quantitation |
| Internal Standard (Labetalol) | 329.2 | 162.1 | 30 | Normalization |
Experimental Protocol: LC-MS/MS Quantification Framework
To ensure analytical trustworthiness and self-validation, the following protocol details the extraction and quantification of perhexiline and cis-hydroxyperhexiline from human plasma. This methodology utilizes protein precipitation, deliberately selected over liquid-liquid extraction (LLE) to maximize clinical throughput while effectively disrupting the high protein binding of the lipophilic parent drug[5][8].
Step-by-Step Methodology:
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Sample Preparation (Protein Precipitation) :
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Aliquot 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.
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Add 150 µL of ice-cold Acetonitrile (ACN) containing a validated internal standard (e.g., Nordoxepin or Labetalol)[5][8].
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Causality: ACN rapidly denatures plasma proteins, releasing bound perhexiline. The internal standard creates a self-validating system, correcting for matrix ionization effects and volumetric variations during extraction[5][8].
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Phase Separation :
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Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
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Centrifuge at 14,000 × g for 10 minutes at 4°C.
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Causality: High-speed centrifugation forcefully pellets the precipitated proteins, yielding a clear supernatant free of particulates that would otherwise degrade the UPLC column over time.
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Dilution and Reconstitution :
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Transfer 100 µL of the supernatant to an autosampler vial.
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Dilute with 100 µL of LC-MS grade water (or initial mobile phase)[5][9].
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Causality: Diluting the extract reduces the organic solvent strength. Injecting high concentrations of ACN directly can cause "solvent effects" (peak broadening or splitting) during reversed-phase liquid chromatography.
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Chromatographic Separation :
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Inject 5 µL onto a Phenyl-Hexyl or C18 UPLC column (e.g., 1.7 µm, 2.1 × 50 mm) maintained at 30°C[7][8].
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Execute a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN)[7].
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Causality: The acidic modifier (formic acid) ensures complete protonation of the basic piperidine nitrogen, drastically enhancing ionization efficiency in the positive ESI mode.
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Mass Spectrometry Detection :
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Data Analysis & Validation :
LC-MS/MS analytical workflow for quantifying perhexiline metabolites.
References
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Perhexiline - Wikipedia . Source: wikipedia.org. URL:1
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WO2014184561A1 - Fluoro-perhexiline compounds and their therapeutic use . Source: google.com. URL: 3
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US20160102058A1 - Fluoro-perhexiline compounds and their therapeutic use . Source: google.com. URL: 4
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Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry . Source: researchgate.net. URL: 8
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Use of 'dilute-and-shoot' liquid chromatography-high resolution mass spectrometry in preclinical research . Source: ovid.com. URL: 5
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Online Research @ Cardiff - ORCA . Source: cardiff.ac.uk. URL: 2
Sources
- 1. Perhexiline - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. WO2014184561A1 - Fluoro-perhexiline compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. US20160102058A1 - Fluoro-perhexiline compounds and their therapeutic use - Google Patents [patents.google.com]
- 5. ovid.com [ovid.com]
- 6. US20160102058A1 - Fluoro-perhexiline compounds and their therapeutic use - Google Patents [patents.google.com]
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